4-Ethoxy-3-methylpyridine 1-oxide
Overview
Description
4-Ethoxy-3-methylpyridine 1-oxide is an organic compound belonging to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and are widely used in various chemical reactions and applications. The presence of the ethoxy group and the methyl group on the pyridine ring enhances its reactivity and makes it a valuable compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methylpyridine 1-oxide can be achieved through several methods. One common method involves the oxidation of 4-ethoxy-3-methylpyridine using hydrogen peroxide or peracids. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine.
Substitution: The ethoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in acidic medium.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
4-Ethoxy-3-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methylpyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ethoxy and methyl groups can also modulate the compound’s chemical behavior, affecting its binding to specific targets and pathways.
Comparison with Similar Compounds
4-Ethoxy-3-methylpyridine 1-oxide can be compared with other pyridine N-oxides, such as:
3-Methylpyridine 1-oxide: Lacks the ethoxy group, resulting in different reactivity and applications.
4-Ethoxypyridine 1-oxide: Lacks the methyl group, leading to variations in chemical behavior.
3-Ethylpyridine 1-oxide: Contains an ethyl group instead of a methyl group, affecting its properties and uses.
The presence of both the ethoxy and methyl groups in this compound makes it unique and valuable for specific applications in synthetic chemistry and research.
Properties
IUPAC Name |
4-ethoxy-3-methyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXQFGAEYAQHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=[N+](C=C1)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295484 | |
Record name | 4-ethoxy-3-methylpyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90087-16-4 | |
Record name | NSC102291 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ethoxy-3-methylpyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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